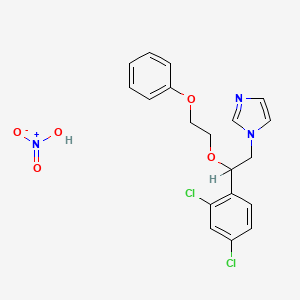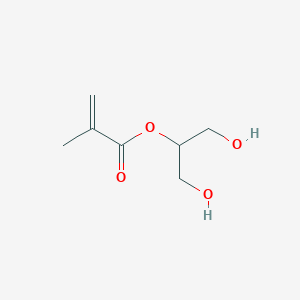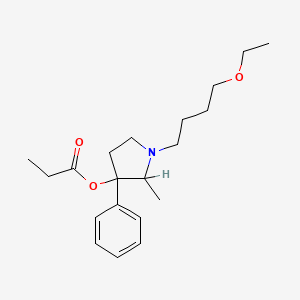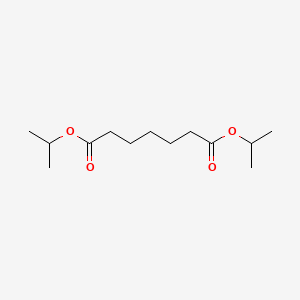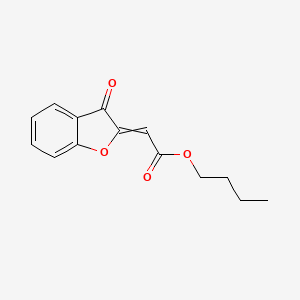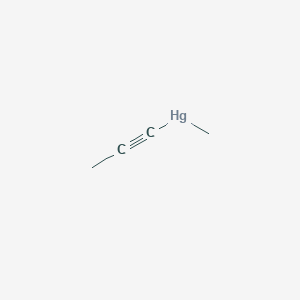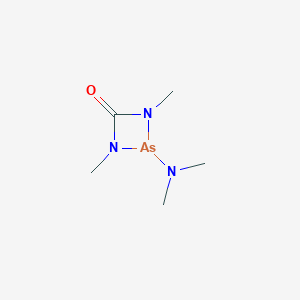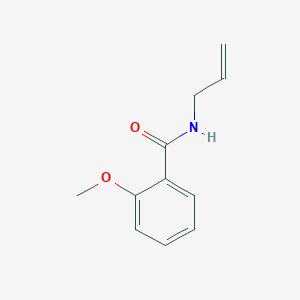
4-Dodecyl-N,N,N-trimethylanilinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Dodecyl-N,N,N-trimethylanilinium chloride is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound consists of a dodecyl chain attached to an anilinium core, with three methyl groups and a chloride ion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dodecyl-N,N,N-trimethylanilinium chloride typically involves the quaternization of N,N,N-trimethylaniline with dodecyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction can be represented as follows:
N,N,N-trimethylaniline+dodecyl chloride→4-Dodecyl-N,N,N-trimethylanilinium chloride
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Dodecyl-N,N,N-trimethylanilinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.
Substitution: The chloride ion can be substituted with other anions such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Halide exchange reactions are typically carried out in aqueous or organic solvents.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Tertiary amines.
Substitution: Quaternary ammonium salts with different anions.
Applications De Recherche Scientifique
4-Dodecyl-N,N,N-trimethylanilinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane proteins due to its surfactant properties.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the formulation of detergents and emulsifiers.
Mécanisme D'action
The mechanism of action of 4-Dodecyl-N,N,N-trimethylanilinium chloride primarily involves its surfactant properties. The compound reduces surface tension and can disrupt lipid bilayers in biological membranes. This disruption leads to the solubilization of membrane proteins and can cause cell lysis in microorganisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetyltrimethylammonium chloride (CTAC): Another quaternary ammonium compound with a longer alkyl chain.
Benzalkonium chloride: A mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths.
Uniqueness
4-Dodecyl-N,N,N-trimethylanilinium chloride is unique due to its specific alkyl chain length and the presence of an anilinium core. This structure imparts distinct surfactant properties and makes it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
66601-75-0 |
|---|---|
Formule moléculaire |
C21H38ClN |
Poids moléculaire |
340.0 g/mol |
Nom IUPAC |
(4-dodecylphenyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C21H38N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-20-16-18-21(19-17-20)22(2,3)4;/h16-19H,5-15H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
QTBODLUOCQMPBU-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCC1=CC=C(C=C1)[N+](C)(C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(Pyridin-2-yl)ethylidene]piperidine-1-carbohydrazonothioic acid](/img/structure/B14469162.png)

